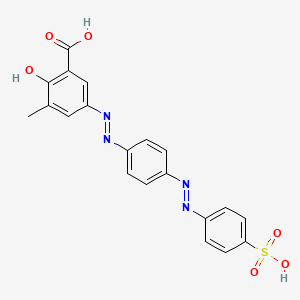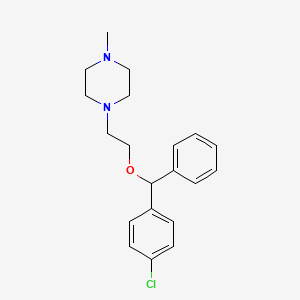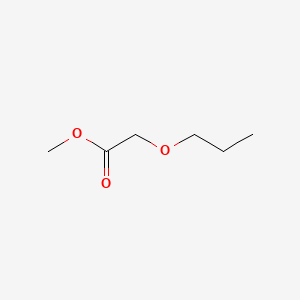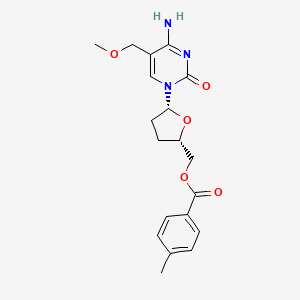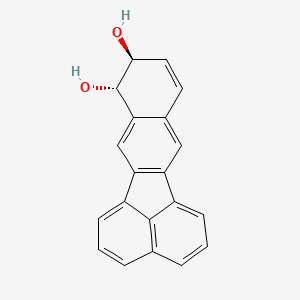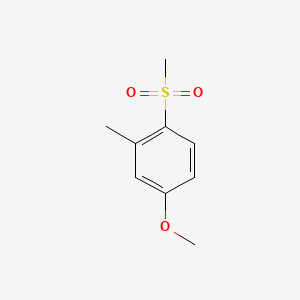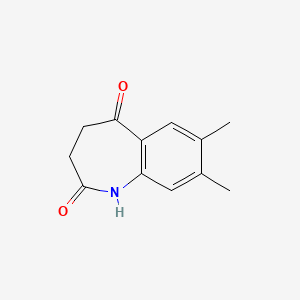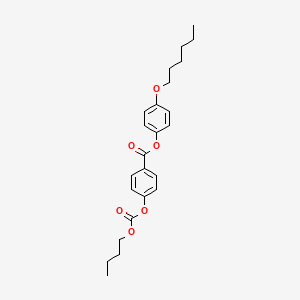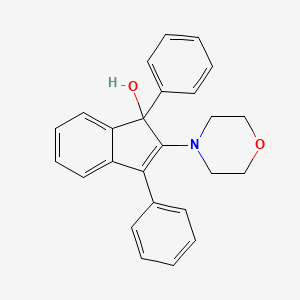
2-Morpholin-4-yl-1,3-diphenylinden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 150278:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-1,3-diphenylinden-1-ol typically involves the reaction of morpholine with 1,3-diphenylindene-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of morpholine on the carbonyl group of 1,3-diphenylindene-1-one. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholin-4-yl-1,3-diphenylinden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Morpholin-4-yl-1,3-diphenylinden-1-ol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2-Morpholin-4-yl-1,3-diphenylinden-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2-Morpholin-4-yl-1,3-diphenylindene-1-one
- 1,3-Diphenylindene-1-one
- Morpholine derivatives
Uniqueness: 2-Morpholin-4-yl-1,3-diphenylinden-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
18742-06-8 |
|---|---|
Fórmula molecular |
C25H23NO2 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-1,3-diphenylinden-1-ol |
InChI |
InChI=1S/C25H23NO2/c27-25(20-11-5-2-6-12-20)22-14-8-7-13-21(22)23(19-9-3-1-4-10-19)24(25)26-15-17-28-18-16-26/h1-14,27H,15-18H2 |
Clave InChI |
OJLGLKHAXVIPKQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C3=CC=CC=C3C2(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
